molecular formula C7H6F4N2 B13013707 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Katalognummer: B13013707
Molekulargewicht: 194.13 g/mol
InChI-Schlüssel: LXTZEWACEVQXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of fluoro and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with fluorinating agents under controlled conditions. For instance, starting from 3-chloro-5-(trifluoromethyl)pyridine, the chlorine atom can be substituted with a fluoro group using a fluorinating reagent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride in a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various fluoro-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Fluoro-5-(trifluoromethyl)pyridine
  • 3-Fluoro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H6F4N2

Molekulargewicht

194.13 g/mol

IUPAC-Name

3-fluoro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6F4N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

LXTZEWACEVQXPK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.